molecular formula C12H11BrN4O2S B6131710 N-{4-bromo-2-[5-hydroxy-3-(methylthio)-1,2,4-triazin-6-yl]phenyl}acetamide

N-{4-bromo-2-[5-hydroxy-3-(methylthio)-1,2,4-triazin-6-yl]phenyl}acetamide

Cat. No.: B6131710
M. Wt: 355.21 g/mol
InChI Key: REIFEIFMBGAFQB-UHFFFAOYSA-N
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Description

N-{4-bromo-2-[5-hydroxy-3-(methylthio)-1,2,4-triazin-6-yl]phenyl}acetamide, also known as BTA-EG6, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the family of triazine-based compounds, which have been shown to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Mechanism of Action

The mechanism of action of N-{4-bromo-2-[5-hydroxy-3-(methylthio)-1,2,4-triazin-6-yl]phenyl}acetamide is not fully understood, but it is thought to involve the formation of a coordination complex with metal ions, which leads to changes in the fluorescence properties of the molecule. This complex formation could also be responsible for the observed enzyme inhibition activity.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in cell culture studies and animal models, suggesting that it could be a safe and effective tool for scientific research. However, the exact biochemical and physiological effects of this molecule are still being investigated.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{4-bromo-2-[5-hydroxy-3-(methylthio)-1,2,4-triazin-6-yl]phenyl}acetamide in lab experiments is its high sensitivity and selectivity for metal ions, which makes it a valuable tool for detecting and quantifying these ions in biological samples. However, the limitations of this molecule include its relatively complex synthesis method and the need for specialized equipment to measure fluorescence.

Future Directions

There are several future directions for research on N-{4-bromo-2-[5-hydroxy-3-(methylthio)-1,2,4-triazin-6-yl]phenyl}acetamide. One potential area of investigation is the development of new fluorescent probes based on this molecule for the detection of other metal ions or biomolecules. Another direction could be the optimization of the synthesis method to increase the yield and purity of the final product. Additionally, further studies are needed to fully elucidate the mechanisms of action and potential applications of this compound in scientific research.

Synthesis Methods

N-{4-bromo-2-[5-hydroxy-3-(methylthio)-1,2,4-triazin-6-yl]phenyl}acetamide can be synthesized through a multistep process that involves the reaction of 4-bromo-2-nitroaniline with thiosemicarbazide, followed by reduction of the resulting nitro compound and subsequent acylation with acetic anhydride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-{4-bromo-2-[5-hydroxy-3-(methylthio)-1,2,4-triazin-6-yl]phenyl}acetamide has been shown to exhibit promising activity in several areas of scientific research. In particular, this molecule has been studied for its potential use as a fluorescent probe for the detection of metal ions, such as copper and iron, in biological systems. This compound has also been investigated for its ability to inhibit the activity of enzymes involved in the biosynthesis of bacterial cell walls, which could lead to the development of new antimicrobial agents.

Properties

IUPAC Name

N-[4-bromo-2-(3-methylsulfanyl-5-oxo-4H-1,2,4-triazin-6-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN4O2S/c1-6(18)14-9-4-3-7(13)5-8(9)10-11(19)15-12(20-2)17-16-10/h3-5H,1-2H3,(H,14,18)(H,15,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIFEIFMBGAFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Br)C2=NN=C(NC2=O)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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